N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide is a complex organic compound notable for its unique structural features, including a triazolopyridazine core and a sulfonamide group. The compound's molecular formula is , and it has a molecular weight of approximately 407.4 g/mol. The synthesis and application of this compound are of significant interest in medicinal chemistry due to its potential biological activities.
This compound can be classified under the category of sulfonamides and heterocyclic compounds. It is synthesized through various organic reactions that involve the formation of triazole and pyridazine rings. The presence of the fluorophenyl group enhances its pharmacological properties, making it a candidate for further biological evaluation.
The synthesis of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide typically involves several key steps:
Optimization techniques such as high-throughput screening may be employed to enhance yield and purity during industrial production.
The molecular structure of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide features:
The structural representation can be illustrated using SMILES notation: COc1cccc(-c2nnc3ccc(OCCNC(=O)c4ccc(F)cc4)nn23)c1
.
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide can participate in various chemical reactions:
Reactions typically utilize reagents such as:
The mechanism of action for N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Its structure suggests potential binding sites that could facilitate enzyme inhibition or modulation.
While specific physical properties such as density and boiling point are not provided in the available literature, general characteristics expected include:
Key chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide insights into its chemical behavior.
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethanesulfonamide has several potential applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4